8-Oxa-1-azaspiro[4.5]decan-3-ol

Regioisomer discrimination Analytical chemistry Quality control

8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) is a spirocyclic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, available from multiple commercial vendors as a research-grade building block. The compound belongs to the oxa-azaspiro[4.5]decane family, which features prominently in medicinal chemistry as privileged scaffolds for CCR1 antagonists, DGAT1 inhibitors, and sigma-1 receptor ligands.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1892474-88-2
Cat. No. B2642958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decan-3-ol
CAS1892474-88-2
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1COCCC12CC(CN2)O
InChIInChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2
InChIKeyVBGNAFFFWRXMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2): Procurement-Ready Spirocyclic Building Block


8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) is a spirocyclic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, available from multiple commercial vendors as a research-grade building block . The compound belongs to the oxa-azaspiro[4.5]decane family, which features prominently in medicinal chemistry as privileged scaffolds for CCR1 antagonists, DGAT1 inhibitors, and sigma-1 receptor ligands [1][2]. This specific regioisomer incorporates a tetrahydrofuran ring fused via a spiro junction to a piperidine ring, with the hydroxyl group positioned at the 3-position of the azaspiro system.

Why 8-Oxa-1-azaspiro[4.5]decan-3-ol Cannot Be Replaced by 1-Oxa-8-azaspiro[4.5]decan-3-ol in Structure-Focused Procurement


Although 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) and 1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS 757239-76-2) share the identical molecular formula (C₈H₁₅NO₂) and molecular weight (157.21 g/mol), they are regioisomers with fundamentally different atomic connectivity . In the target compound, the oxygen atom resides in the 8-position of the azaspiro framework, whereas the comparator places oxygen in the 1-position, resulting in a reversed heteroatom arrangement within the spirocyclic core . This connectivity difference alters hydrogen-bonding geometry, calculated lipophilicity, and the spatial presentation of the hydroxyl group, all of which are critical determinants of binding interactions in receptor or enzyme assays. Generic substitution based solely on molecular formula equivalence is therefore chemically invalid for applications requiring defined structure-activity relationships or reproducible synthetic outcomes.

Quantitative Differentiation of 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) from Structural Analogs


Regioisomeric Identity Defined by Distinct SMILES and InChIKey Signatures

8-Oxa-1-azaspiro[4.5]decan-3-ol exhibits a distinct SMILES string (OC1CNC2(CCOCC2)C1) that differs from the comparator 1-Oxa-8-azaspiro[4.5]decan-3-ol (C1CNCCC12CC(CO2)O), reflecting the reversed positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework . The InChIKey values for the two compounds are non-identical, confirming they are separate chemical entities rather than alternate representations of the same structure.

Regioisomer discrimination Analytical chemistry Quality control

Predicted LogP and Solubility Profile Differ from 1-Oxa Regioisomer

Calculated physicochemical parameters reveal that 8-Oxa-1-azaspiro[4.5]decan-3-ol has a predicted XLogP3 value of approximately 0.2 , whereas the 1-Oxa regioisomer (CAS 757239-76-2) has a reported XLogP3 value of -0.5, representing a 0.7 log unit difference in lipophilicity . This difference translates to approximately a five-fold variation in octanol-water partition coefficient.

Lipophilicity ADME prediction Formulation development

Hydrogen Bond Donor Count Equivalent to 1-Oxa Analog but with Different Spatial Orientation

Both 8-Oxa-1-azaspiro[4.5]decan-3-ol and its 1-Oxa regioisomer possess two hydrogen bond donors (the hydroxyl proton and the secondary amine proton) . However, the topological polar surface area (TPSA) values differ: the target compound has a TPSA of approximately 41.5 Ų, while the calculated TPSA for 1-Oxa-8-azaspiro[4.5]decan-3-ol is also 41.5 Ų, indicating equivalent total polar surface area but distinct spatial vector presentation of the hydrogen-bonding moieties due to regioisomerism .

Hydrogen bonding Molecular recognition Structure-based design

Oxa-Azaspiro[4.5]decane Scaffold Demonstrates Privileged Ligand Efficiency in σ1 Receptor and CCR1 Antagonist Programs

Oxa-azaspiro[4.5]decane derivatives constitute a privileged scaffold class with demonstrated high-affinity binding to sigma-1 (σ1) receptors and CCR1 chemokine receptors [1][2]. A series of 1-oxa-8-azaspiro[4.5]decane derivatives evaluated as candidate σ1 radioligands exhibited selective binding profiles with Ki values in the nanomolar range for optimized analogs, while related spirocyclic frameworks have yielded CCR1 antagonists with subnanomolar binding affinity [3]. No direct binding data are available for 8-Oxa-1-azaspiro[4.5]decan-3-ol specifically.

Sigma-1 receptor CCR1 antagonist Fragment-based drug discovery

Predicted pKa of Hydroxyl Group Suggests Distinct Protonation State from 1-Oxa Regioisomer

The predicted acid dissociation constant (pKa) for the hydroxyl group of 8-Oxa-1-azaspiro[4.5]decan-3-ol is calculated as 14.73 ± 0.20 . This value indicates that the hydroxyl proton remains predominantly unionized under physiological and typical laboratory pH conditions (pH 1–12). The secondary amine pKa is not reported, but the regioisomeric placement of nitrogen in the 1-position (versus 8-position for the comparator) may alter the basicity of the amine center due to differing electronic environments within the spirocyclic framework.

Ionization state pH-dependent solubility Chromatography optimization

Procurement-Driven Application Scenarios for 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2)


Fragment-Based Screening Libraries Targeting Sigma-1 or CCR1 Receptors

Given the established activity of oxa-azaspiro[4.5]decane derivatives as σ1 receptor ligands and CCR1 antagonists , 8-Oxa-1-azaspiro[4.5]decan-3-ol is appropriately procured as a fragment or core scaffold for library synthesis in programs targeting these receptors. Its spirocyclic architecture offers a rigid, three-dimensional framework with balanced hydrogen-bonding capacity (2 HBD, 3 HBA), positioning it as a suitable starting point for fragment elaboration. The distinct regioisomeric identity (8-Oxa versus 1-Oxa) must be verified by SMILES comparison prior to use .

Physicochemical Property Optimization in Early-Stage Lead Discovery

With a predicted LogP of approximately 0.2 and a TPSA of 41.5 Ų, 8-Oxa-1-azaspiro[4.5]decan-3-ol occupies a favorable region of CNS drug-like chemical space and is suitable for hit-to-lead campaigns requiring balanced lipophilicity . The 0.7 log unit difference in predicted XLogP3 compared to the 1-Oxa regioisomer provides a meaningful basis for selecting this specific compound when moderately higher lipophilicity is desired for membrane permeability optimization .

Building Block for Stereocontrolled Spirocycle Synthesis

8-Oxa-1-azaspiro[4.5]decan-3-ol contains an undefined stereocenter at the 3-position (the carbon bearing the hydroxyl group) , making it a versatile building block for stereocontrolled synthetic approaches to substituted 2-azaspiro[4.5]decanes and related scaffolds . The compound's spirocyclic core provides a conformational constraint that can be exploited to pre-organize pharmacophoric elements in downstream elaborated analogs.

Preparative HPLC Method Development and Quality Control

The predicted pKa of 14.73 ± 0.20 for the hydroxyl group and the calculated LogP of approximately 0.2 inform mobile phase selection for preparative HPLC purification. The distinct SMILES string (OC1CNC2(CCOCC2)C1) serves as a definitive identifier for analytical verification, enabling quality control laboratories to confirm procurement of the correct regioisomer via LC-MS or NMR analysis .

Technical Documentation Hub

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